2-Hydroxypyridine

Description

2-hydroxypyridine is a natural product found in Synechocystis, Ardisia crenata, and other organisms with data available.

2-Pyridone is a metabolite found in the aging mouse brain.

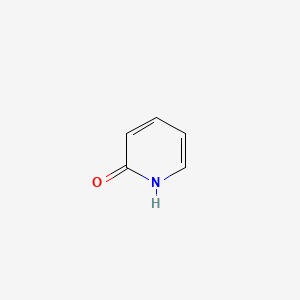

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO/c7-5-3-1-2-4-6-5/h1-4H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQKCCHYAOITMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO | |

| Record name | 2-pyridone | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/2-pyridone | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2051716 | |

| Record name | 2(1H)-Pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white crystalline powder, soluble in water; [MSDSonline], Solid | |

| Record name | 2-Hydroxypyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2480 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Hydroxypyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000 mg/mL at 20 °C | |

| Record name | 2-Hydroxypyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.55 [mmHg] | |

| Record name | 2-Hydroxypyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2480 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

72762-00-6, 142-08-5, 66396-89-2 | |

| Record name | 2-Pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72762-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridin-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072762006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Pyridone, dimer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-HYDROXYPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Pyridinone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(1H)-Pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PYRIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6770O3A2I5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxypyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

107.8 °C | |

| Record name | 2-Hydroxypyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Navigating the Tautomeric Landscape: A Technical Guide to 2-Hydroxypyridine Tautomerism in Different Solvents

Abstract

The tautomeric equilibrium between 2-hydroxypyridine (the enol form) and 2-pyridone (the keto form) is a classic and fundamentally important phenomenon in organic chemistry with significant implications in drug discovery and materials science. This guide provides an in-depth exploration of the factors governing this equilibrium, with a particular focus on the profound influence of the solvent environment. We will delve into the theoretical underpinnings of this tautomerism, present robust experimental methodologies for its quantitative analysis, and offer field-proven insights into the causality behind the observed solvent-dependent shifts. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical guidance on this subject.

The this compound/2-Pyridone Tautomeric System: A Tale of Two Forms

This compound is a heterocyclic compound that can exist in two interconverting isomeric forms, known as tautomers: the aromatic this compound and the non-aromatic but resonance-stabilized 2-pyridone.[1][2] The interconversion involves the migration of a proton between the oxygen and nitrogen atoms.[2]

Caption: The tautomeric equilibrium between this compound and 2-pyridone.

The position of this equilibrium is not fixed; it is exquisitely sensitive to the surrounding environment, including the physical state (gas, liquid, or solid) and, most critically for solution-phase chemistry, the nature of the solvent.[3][4] In the gas phase, the enol form (this compound) is generally more stable.[2] Conversely, in the solid state and in polar solvents, the equilibrium overwhelmingly favors the keto form (2-pyridone).[2][5] This solvent-dependent behavior is a direct consequence of the differing polarities and hydrogen bonding capabilities of the two tautomers.

The Driving Force: Understanding the Role of the Solvent

The solvent's influence on the tautomeric equilibrium is a multifaceted phenomenon rooted in intermolecular interactions. The key factors at play are:

-

Solvent Polarity: The 2-pyridone tautomer possesses a significantly larger dipole moment than the this compound form due to the polarized carbonyl group.[1] Consequently, polar solvents preferentially solvate and stabilize the more polar 2-pyridone, shifting the equilibrium in its favor. In contrast, non-polar solvents offer less stabilization to the polar keto form, allowing the less polar enol form to be more prevalent.[3]

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor plays a crucial role.[6][7]

-

Protic Solvents (e.g., water, alcohols): These solvents can act as both hydrogen bond donors (to the carbonyl oxygen of 2-pyridone) and acceptors (from the N-H of 2-pyridone or the O-H of this compound). The strong hydrogen bonding interactions with the amide-like structure of 2-pyridone provide substantial stabilization, making it the dominant species in these solvents.[1][3]

-

Aprotic Polar Solvents (e.g., DMSO, acetonitrile): These solvents are hydrogen bond acceptors but not donors. They can accept a hydrogen bond from the N-H of 2-pyridone, thus stabilizing this form.[8]

-

Non-polar Solvents (e.g., cyclohexane, benzene): These solvents have limited hydrogen bonding capabilities and primarily interact through weaker van der Waals forces. In such environments, the intrinsic stability of the tautomers and the potential for self-association (dimerization) become more significant factors.[2]

-

Quantitative Analysis of Solvent Effects

The position of the tautomeric equilibrium is quantified by the equilibrium constant, KT, defined as the ratio of the concentration of the keto form to the enol form:

KT = [2-Pyridone] / [this compound]

The following table summarizes the experimentally determined equilibrium constants for this compound/2-pyridone in a range of solvents, illustrating the dramatic effect of the solvent environment.

| Solvent | Dielectric Constant (ε) | KT ([Keto]/[Enol]) | Predominant Form | Reference(s) |

| Gas Phase | 1 | ~0.3 | This compound | [2] |

| Cyclohexane | 2.02 | 1.7 | 2-Pyridone (slight) | [1][9] |

| Chloroform | 4.81 | 6.0 | 2-Pyridone | [1] |

| Acetonitrile | 37.5 | - | 2-Pyridone | [2] |

| Dimethyl Sulfoxide (DMSO) | 46.7 | - | 2-Pyridone | [8][10] |

| Water | 80.1 | 900 | 2-Pyridone | [2] |

Note: The exact values of KT can vary slightly depending on the experimental conditions such as temperature and concentration.

Experimental Methodologies for Tautomerism Analysis

Several spectroscopic techniques are instrumental in the qualitative and quantitative analysis of tautomeric equilibria. The choice of method depends on the specific information required and the nature of the solvent.

UV-Vis Spectroscopy

Principle: The two tautomers have distinct electronic structures and, therefore, exhibit different UV-Vis absorption spectra. This compound, being more aromatic, typically shows a primary absorption band at a shorter wavelength compared to the more conjugated 2-pyridone. By analyzing the absorption spectrum of a solution containing both tautomers, their relative concentrations can be determined.

Experimental Protocol: Quantitative Determination of KT by UV-Vis Spectroscopy

-

Preparation of Standard Solutions:

-

Prepare stock solutions of known concentrations of this compound in the desired solvent.

-

Prepare a "keto-locked" standard (e.g., N-methyl-2-pyridone) and an "enol-locked" standard (e.g., 2-methoxypyridine) in the same solvent. These standards are crucial for determining the molar absorptivities of the individual tautomers.

-

-

Acquisition of UV-Vis Spectra:

-

Record the UV-Vis absorption spectra of the "keto-locked" and "enol-locked" standards over a suitable wavelength range (e.g., 200-400 nm).

-

Record the UV-Vis absorption spectrum of the this compound solution at the same concentration and under the same conditions.

-

-

Data Analysis and Calculation of KT:

-

Identify the wavelengths of maximum absorbance (λmax) for both the keto and enol forms from the spectra of the locked standards.

-

At a chosen analytical wavelength (ideally where one tautomer absorbs significantly more than the other), the total absorbance (Atotal) of the equilibrium mixture is the sum of the absorbances of the individual tautomers, according to the Beer-Lambert law: Atotal = εketo * b * [Keto] + εenol * b * [Enol]

-

The total concentration (Ctotal) is known: Ctotal = [Keto] + [Enol]

-

By solving these two simultaneous equations, the concentrations of the keto and enol forms can be determined.

-

Calculate the equilibrium constant, KT = [Keto] / [Enol].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: 1H and 13C NMR spectroscopy are powerful tools for studying tautomerism. The chemical shifts of the protons and carbons in the two tautomers are distinct due to their different electronic environments.[10][11] The interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of separate signals for each species. The relative integration of these signals provides a direct measure of the tautomeric ratio.

Experimental Protocol: Quantitative Analysis of Tautomeric Ratio by 1H NMR Spectroscopy

-

Sample Preparation:

-

Prepare a solution of this compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, D2O). The choice of solvent is critical as it will influence the position of the equilibrium.[12]

-

The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

-

-

NMR Data Acquisition:

-

Acquire a quantitative 1H NMR spectrum. This requires a sufficiently long relaxation delay (D1) to ensure complete relaxation of all relevant protons. A D1 of 5 times the longest T1 relaxation time is recommended.

-

Ensure a good digital resolution by using an appropriate acquisition time.

-

-

Data Processing and Analysis:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Identify the characteristic signals for both the this compound and 2-pyridone tautomers. For example, in CDCl3, the protons of the two forms will have distinct chemical shifts.[13]

-

Carefully integrate a set of non-overlapping signals corresponding to each tautomer. For instance, integrate a specific aromatic proton signal for the enol form and a corresponding proton signal for the keto form.

-

The tautomeric ratio is calculated from the ratio of the integrals, taking into account the number of protons each signal represents. For example, if a signal from a single proton of the keto form has an integral of Iketo and a signal from a single proton of the enol form has an integral of Ienol, then KT ≈ Iketo / Ienol.

-

The Mechanism of Tautomerization: A Solvent-Mediated Dance

The interconversion between this compound and 2-pyridone does not typically occur through a simple intramolecular proton transfer in solution, as this would involve a highly strained four-membered transition state.[14] Instead, the tautomerization is often facilitated by the solvent or through self-association.

Dimer-Mediated Proton Transfer

In non-polar or weakly polar solvents, this compound and 2-pyridone can form hydrogen-bonded dimers.[5] A particularly favorable pathway for tautomerization involves a concerted double proton transfer within a heterodimer of the two tautomers. This mechanism significantly lowers the activation energy for the interconversion.

Caption: Concerted double proton transfer within a this compound/2-pyridone dimer.

Solvent-Assisted Proton Transfer

In protic solvents like water, solvent molecules can act as a bridge, facilitating the proton transfer through a relay mechanism.[15] A water molecule can simultaneously accept a proton from the hydroxyl group of this compound and donate a proton to the ring nitrogen, or vice versa for the reverse reaction. This solvent-mediated pathway is highly efficient and contributes to the rapid establishment of the tautomeric equilibrium in protic media.

Caption: Solvent-assisted proton transfer mechanism.

Conclusion and Future Perspectives

The tautomerism of this compound is a powerful illustration of how subtle changes in the molecular environment can dramatically alter chemical equilibria. For researchers in drug development, understanding and predicting the predominant tautomeric form in physiological environments is crucial, as different tautomers can exhibit distinct biological activities and pharmacokinetic properties. In materials science, controlling tautomerism can be a strategy for designing materials with tunable optical or electronic properties.

The combination of modern spectroscopic techniques and advanced computational chemistry provides a robust toolkit for the comprehensive study of tautomeric systems. As our understanding of solvent effects becomes more nuanced, the ability to rationally design solvent systems to control and exploit tautomerism will continue to grow, opening new avenues for innovation in chemistry and related disciplines.

References

- 1. wuxibiology.com [wuxibiology.com]

- 2. The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 4. echemi.com [echemi.com]

- 5. chemtube3d.com [chemtube3d.com]

- 6. Role of metal ions and hydrogen bond acceptors in the tautomeric equilibrium of nitro-9[(alkylamino)amino]-acridine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Roles of a hydrogen bond donor and a hydrogen bond acceptor in the extraction of toluene from n-heptane using deep eutectic solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. X-Ray molecular structure of this compound N-oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. 14N and 13C NMR of tautomeric systems of hydroxy-pyridines | Semantic Scholar [semanticscholar.org]

- 12. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 13. This compound(142-08-5) 1H NMR spectrum [chemicalbook.com]

- 14. pubs.aip.org [pubs.aip.org]

- 15. m.youtube.com [m.youtube.com]

A Technical Guide to the 2-Pyridone/2-Hydroxypyridine Tautomeric Equilibrium

Abstract: The tautomeric equilibrium between 2-hydroxypyridine and 2-pyridone is a cornerstone concept in heterocyclic chemistry with profound implications for drug development, molecular biology, and materials science. This guide provides an in-depth analysis of the equilibrium constant (KT), detailing the structural and environmental factors that govern its position. We present a rigorous examination of the causality behind experimental choices for determining KT, offering field-proven, step-by-step protocols for UV-Vis and NMR spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical methodologies for quantifying this critical chemical phenomenon.

Introduction: The Dynamic Nature of Heterocyclic Tautomerism

Tautomerism describes the chemical phenomenon where a compound exists as a mixture of two or more readily interconvertible structural isomers, known as tautomers.[1][2] This interconversion typically involves the migration of a proton, a process termed prototropy.[3][4][5] Unlike resonance structures, which are theoretical representations of electron distribution within a single, real molecule, tautomers are distinct chemical species that exist in a dynamic equilibrium.[1][2]

The equilibrium between this compound and its tautomer, 2-pyridone, is a classic and extensively studied example of lactam-lactim tautomerism.[6][7] The position of this equilibrium is exquisitely sensitive to the surrounding environment, making it a powerful model system for understanding non-covalent interactions. For professionals in drug development, understanding this equilibrium is not academic; the dominant tautomer can exhibit vastly different physicochemical properties, including solubility, lipophilicity, hydrogen bonding capability, and, ultimately, its ability to bind to a biological target.[7]

Section 1: The Tautomeric Equilibrium (KT): A Fundamental Overview

The reversible intramolecular proton transfer between the exocyclic oxygen and the ring nitrogen atom defines the equilibrium between the this compound (the "enol" or "lactim" form) and 2-pyridone (the "keto" or "lactam" form).

The position of this equilibrium is described by the tautomeric equilibrium constant, KT:

KT = [2-Pyridone] / [this compound]

A KT value greater than 1 indicates that the 2-pyridone form is favored, while a value less than 1 indicates a preference for the this compound form. The subtle interplay between the aromatic stabilization of the this compound form and the amide resonance stabilization in the 2-pyridone form means that the energy difference between the two states is often small, allowing for significant shifts in the equilibrium with minor environmental changes.[6][8][9]

Caption: The dynamic equilibrium between 2-pyridone and this compound.

Section 2: Critical Factors Influencing the Equilibrium Position

The value of KT is not an intrinsic constant but is highly dependent on the chemical environment. Understanding these influences is key to predicting and controlling the tautomeric state.

Solvent Effects: The Dominant Factor

Solvent polarity is the most significant factor governing the 2-pyridone/2-hydroxypyridine equilibrium.[8][9][10]

-

Nonpolar Solvents (e.g., Cyclohexane, Carbon Tetrachloride): In the gas phase or in nonpolar solvents, the this compound tautomer is generally favored or present in comparable amounts to the pyridone form.[6][9] This preference is attributed to the greater aromaticity of the hydroxypyridine ring.

-

Polar Aprotic Solvents (e.g., Chloroform, Acetonitrile): As solvent polarity increases, the equilibrium shifts towards the 2-pyridone form. This is because 2-pyridone has a much larger dipole moment than this compound and is therefore better stabilized by polar environments.[7]

-

Polar Protic Solvents (e.g., Water, Alcohols): In polar protic solvents, the 2-pyridone form is overwhelmingly favored.[6][9][10] These solvents can act as both hydrogen bond donors (to the carbonyl oxygen) and acceptors (from the N-H group), providing substantial stabilization that far outweighs the aromatic stabilization of the this compound form.[9][10] In aqueous solution, the equilibrium constant can be as high as 900, favoring the pyridone.[6]

| Solvent | Dielectric Constant (ε) | KT ([Pyridone]/[Hydroxypyridine]) | Predominant Form |

| Gas Phase | 1 | ~0.4 | This compound |

| Cyclohexane | 2.0 | 1.7[7] | 2-Pyridone (slight) |

| Chloroform | 4.8 | 6.0[7] | 2-Pyridone |

| Acetonitrile | 37.5 | ~160 | 2-Pyridone |

| Water | 80.1 | ~900[6] | 2-Pyridone (dominant) |

pH and Ionization

The state of ionization dramatically affects the tautomeric preference. Deprotonation at physiological pH results in a common anion, rendering the tautomerism concept moot for the anionic species. Conversely, protonation under acidic conditions will favor the cation of the more basic tautomer, which is typically the pyridone form (protonation on the carbonyl oxygen).

Temperature Effects

As with any equilibrium, the position is temperature-dependent. However, for the 2-pyridone system, the enthalpy difference between the tautomers is often small, so temperature effects are generally less pronounced than solvent effects within typical experimental ranges.

Section 3: Experimental Determination of KT - Methodologies and Protocols

Accurate determination of KT requires techniques that can distinguish and quantify the two tautomers in solution. Spectroscopic methods are paramount.

Method 1: UV-Vis Spectrophotometry

Principle & Causality: This is the most common method. The π-systems of the two tautomers are different, leading to distinct UV absorption spectra. This compound, being more aromatic, typically has absorption maxima (λmax) at shorter wavelengths compared to the more conjugated 2-pyridone system. By measuring the absorbance of the mixture at wavelengths where one tautomer absorbs significantly more than the other, and by applying the Beer-Lambert law, the concentration of each can be determined.

Experimental Protocol: A Self-Validating System

-

Preparation of "Fixed" Tautomer Standards:

-

Synthesize or procure N-methyl-2-pyridone and 2-methoxypyridine. These compounds are "locked" into the pyridone and hydroxypyridine forms, respectively.

-

Causality: These standards are essential to determine the molar absorptivity coefficients (ε) for each pure tautomer form at various wavelengths, which is a prerequisite for solving the Beer-Lambert law for a two-component system.

-

-

Spectrum Acquisition of Standards:

-

Prepare a series of known, dilute concentrations of N-methyl-2-pyridone and 2-methoxypyridine in the chosen solvent.

-

Measure the full UV-Vis spectrum (e.g., 200-400 nm) for each concentration.

-

Plot absorbance vs. concentration at the λmax for each compound to generate a calibration curve and determine ε from the slope (A = εbc). This validates the linearity of the response.

-

-

Spectrum Acquisition of the Equilibrium Mixture:

-

Prepare a solution of this compound of known total concentration (Ctotal) in the same solvent.

-

Measure its full UV-Vis spectrum.

-

Trustworthiness Check: The observation of a clean isosbestic point when spectra in different solvent mixtures (e.g., varying ratios of polar/nonpolar solvent) are overlaid provides strong evidence of a two-component equilibrium.

-

-

Data Analysis and KT Calculation:

-

Select two wavelengths (λ1 and λ2) for analysis. Ideally, choose λ1 to be the λmax of the pyridone form and λ2 to be the λmax of the hydroxypyridine form to maximize sensitivity.

-

The total absorbance at each wavelength is the sum of the absorbances of each tautomer:

-

Aλ1 = ε(pyridone, λ1) * b * [Pyridone] + ε(hydroxy, λ1) * b * [Hydroxypyridine]

-

Aλ2 = ε(pyridone, λ2) * b * [Pyridone] + ε(hydroxy, λ2) * b * [Hydroxypyridine]

-

-

We also know that Ctotal = [Pyridone] + [Hydroxypyridine].

-

This gives a system of simultaneous equations that can be solved for the two unknown concentrations: [Pyridone] and [Hydroxypyridine].

-

Calculate KT = [Pyridone] / [Hydroxypyridine].

-

Caption: Experimental workflow for K_T determination using UV-Vis spectroscopy.

Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Causality: 1H and 13C NMR spectroscopy can be powerful tools for quantifying tautomeric equilibria. The chemical shifts of the ring protons and carbons are different in the two tautomeric forms. If the rate of interconversion between tautomers is slow on the NMR timescale, separate signals for each tautomer will be observed. The ratio of the integrals of these signals directly gives the molar ratio of the tautomers, and thus KT. If the interconversion is fast, a single, time-averaged set of signals will be observed. In such cases, the chemical shift of a given nucleus will be a weighted average of its shifts in the pure tautomers, which can also be used for quantification if the shifts of the "fixed" standards are known.

Experimental Protocol

-

Sample Preparation:

-

Prepare three NMR tubes with the same solvent (e.g., DMSO-d6, CDCl3).

-

Tube 1: N-methyl-2-pyridone (fixed pyridone standard).

-

Tube 2: 2-methoxypyridine (fixed hydroxypyridine standard).

-

Tube 3: this compound (the equilibrium sample).

-

Causality: The standards are required to definitively assign the chemical shifts for each pure tautomer.

-

-

1H NMR Spectrum Acquisition:

-

Acquire high-resolution 1H NMR spectra for all three samples under identical conditions (temperature, concentration).

-

Pay close attention to the signals for the ring protons.

-

-

Data Analysis (Slow Exchange Regime):

-

Applicability: This is often observed at low temperatures or in certain solvents.

-

In the spectrum of the this compound sample, identify the distinct sets of peaks corresponding to the pyridone and hydroxypyridine forms by comparing them to the spectra of the standards.

-

Integrate a corresponding, well-resolved peak from each tautomer (e.g., the proton at the 6-position).

-

The ratio of the integrals is equal to the ratio of the molar concentrations.

-

KT = Integral(Pyridone peak) / Integral(Hydroxypyridine peak).

-

Section 4: Computational Approaches

Modern computational chemistry, particularly using Density Functional Theory (DFT), can accurately predict the relative free energies (ΔG) of the two tautomers in the gas phase and in solution (using solvent models like the Polarizable Continuum Model, PCM).[6][11] The equilibrium constant can then be calculated using the fundamental thermodynamic relationship:

ΔG = -RT ln(KT)

While computational methods are powerful predictive tools, experimental validation remains the gold standard for establishing definitive KT values in specific solvent systems.[6]

Conclusion: Practical Implications and Future Directions

The 2-pyridone/2-hydroxypyridine equilibrium is a foundational system that demonstrates the delicate balance of aromaticity, resonance, and solvation forces. For scientists in drug discovery, accurately predicting or measuring the predominant tautomeric form in both aqueous (biological) and lipid (membrane) environments is critical for designing molecules with optimal ADME (absorption, distribution, metabolism, and excretion) properties. A molecule designed to bind to a receptor as a hydrogen bond donor (hydroxypyridine) may be ineffective if it exists predominantly as the pyridone tautomer in vivo. The robust experimental protocols detailed herein provide a reliable framework for quantifying this equilibrium, enabling more informed decisions in molecular design and development.

References

- 1. tgc.ac.in [tgc.ac.in]

- 2. idc-online.com [idc-online.com]

- 3. goldbook.iupac.org [goldbook.iupac.org]

- 4. goldbook.iupac.org [goldbook.iupac.org]

- 5. goldbook.iupac.org [goldbook.iupac.org]

- 6. The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wuxibiology.com [wuxibiology.com]

- 8. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. echemi.com [echemi.com]

- 11. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01588B [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of 2-Hydroxypyridine from Pyridine

Abstract

2-Hydroxypyridine, and its predominant tautomer 2-pyridone, is a foundational heterocyclic scaffold in medicinal chemistry and drug development. Its prevalence in a wide array of pharmaceuticals necessitates robust, scalable, and efficient synthetic routes. This technical guide provides a comprehensive overview of the principal methodologies for the synthesis of this compound from pyridine, with a focus on the underlying reaction mechanisms, experimental considerations, and practical applications. We will delve into the classic rearrangement of pyridine N-oxides, direct hydroxylation strategies, and emerging biocatalytic approaches, offering researchers and drug development professionals a detailed roadmap for accessing this critical molecular entity.

Introduction: The Significance of the this compound Moiety

The this compound core is a privileged structure in drug discovery, appearing in numerous approved therapeutics and clinical candidates. Its ability to act as a versatile hydrogen bond donor and acceptor, coupled with its unique electronic properties, allows for potent and selective interactions with biological targets. Furthermore, the tautomeric equilibrium between the hydroxy and pyridone forms provides a dynamic feature that can be exploited in drug design to modulate physicochemical properties such as solubility and membrane permeability.

This guide will explore the chemical transformations that enable the conversion of the readily available and inexpensive starting material, pyridine, into the high-value this compound scaffold. We will dissect the nuances of each synthetic approach, providing insights into the causality behind experimental choices and offering self-validating protocols for reliable execution.

Synthetic Strategies from Pyridine

The direct functionalization of the pyridine C2-position presents a significant synthetic challenge due to the electron-deficient nature of the pyridine ring. Consequently, several indirect and direct strategies have been developed to achieve the desired hydroxylation.

The Classic Route: Rearrangement of Pyridine N-Oxide

One of the most established and widely employed methods for the synthesis of this compound involves the rearrangement of pyridine N-oxide. This two-step process begins with the oxidation of pyridine to its corresponding N-oxide, followed by a rearrangement reaction, typically induced by acetic anhydride.

2.1.1. Step 1: Oxidation of Pyridine to Pyridine N-Oxide

The initial step involves the oxidation of the nitrogen atom in the pyridine ring. This is commonly achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a suitable catalyst.[1] The N-oxide formation is crucial as it activates the pyridine ring for subsequent functionalization.

2.1.2. Step 2: Acetic Anhydride-Mediated Rearrangement

The treatment of pyridine N-oxide with acetic anhydride is a key transformation that leads to the formation of a 2-acetoxypyridine intermediate.[2] The mechanism involves the acetylation of the N-oxide oxygen, which renders the C2 and C6 positions of the pyridine ring highly electrophilic. Subsequent nucleophilic attack by the acetate ion at the C2 position, followed by elimination and rearomatization, yields 2-acetoxypyridine.[2]

2.1.3. Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the 2-acetoxypyridine intermediate to afford this compound. This is typically achieved under basic or acidic conditions. The resulting this compound exists in tautomeric equilibrium with its more stable 2-pyridone form.[2][3][4]

Experimental Protocol: Synthesis of this compound via Pyridine N-Oxide Rearrangement

Materials:

-

Pyridine

-

Hydrogen Peroxide (30% solution)

-

Acetic Anhydride

-

Sodium Hydroxide

-

Hydrochloric Acid

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

-

Deionized Water

Procedure:

Part A: Synthesis of Pyridine N-Oxide

-

To a stirred solution of pyridine in a suitable solvent (e.g., acetic acid), slowly add 30% hydrogen peroxide at a controlled temperature (typically 70-80 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully remove the excess solvent and hydrogen peroxide under reduced pressure.

-

The crude pyridine N-oxide can be used directly in the next step or purified by distillation.

Part B: Rearrangement and Hydrolysis

-

Treat the pyridine N-oxide with acetic anhydride and heat the mixture (e.g., at reflux).

-

After the rearrangement is complete (monitored by TLC), cool the reaction mixture and carefully add water to hydrolyze the excess acetic anhydride.

-

Basify the solution with sodium hydroxide to hydrolyze the 2-acetoxypyridine intermediate.

-

Acidify the aqueous solution with hydrochloric acid to precipitate the this compound.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization.

Direct Hydroxylation Strategies

While the pyridine N-oxide route is reliable, direct C-H hydroxylation of pyridine is a more atom-economical and desirable approach. However, this remains a significant challenge due to the low reactivity of the pyridine C-H bonds.

2.2.1. Photochemical Approaches

Recent advancements have demonstrated the potential of photochemical methods for the direct hydroxylation of pyridines. One such strategy involves the photochemical valence isomerization of pyridine N-oxides to access 3-hydroxypyridines.[5][6][7][8] While this method primarily targets the C3 position, it highlights the power of photochemistry in overcoming the inherent reactivity challenges of the pyridine ring.

Synthesis from Substituted Pyridines

An alternative to the direct functionalization of pyridine is to start with a pre-functionalized pyridine derivative and subsequently convert the substituent into a hydroxyl group.

2.3.1. From 2-Chloropyridine

A common industrial route involves the hydrolysis of 2-chloropyridine.[9][10] This reaction typically requires harsh conditions, such as high temperatures and pressures, or the use of specific catalysts.[10] A patented process describes the reaction of 2-chloropyridine with an aqueous alkaline solution in the presence of a tertiary alcohol, which significantly improves the yield and simplifies the process.[10] Another method involves the in-situ generation of a catalyst to oxidize 2-chloropyridine with hydrogen peroxide, followed by hydrolysis under alkaline conditions.[9]

Biocatalytic Synthesis

The use of enzymes for the synthesis of pyridine derivatives offers a green and sustainable alternative to traditional chemical methods.[11][12] Whole-cell biocatalysis has been employed for the synthesis of hydroxylated pyridines, demonstrating the potential for environmentally benign production routes.[11] For instance, nicotine hydroxylase from Pseudomonas sp. has been utilized for the synthesis of 2,5-dihydroxypyridine.[13] While not a direct conversion from pyridine, these examples showcase the growing interest and potential of biocatalysis in this field.

Reaction Mechanisms and Key Considerations

A thorough understanding of the reaction mechanisms is paramount for optimizing synthetic protocols and troubleshooting unexpected outcomes.

Pyridine N-Oxide Rearrangement Mechanism

The mechanism of the acetic anhydride-mediated rearrangement of pyridine N-oxide is a classic example of electrophilic activation and nucleophilic attack on an aromatic system.

Caption: Mechanism of this compound Synthesis via Pyridine N-Oxide Rearrangement.

Tautomerism of this compound

It is crucial for researchers to recognize that this compound exists in a tautomeric equilibrium with 2-pyridone. In most solvents and in the solid state, the 2-pyridone form is the major tautomer due to its aromaticity and the presence of a strong carbonyl group.[3][4][14] This equilibrium can significantly influence the reactivity and physicochemical properties of the compound.

Caption: Tautomeric Equilibrium of this compound and 2-Pyridone.

Quantitative Data Summary

| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Key Advantages | Key Disadvantages |

| Pyridine N-Oxide Rearrangement | Pyridine | H₂O₂, Acetic Anhydride | 60-80 | Well-established, reliable | Multi-step, use of strong oxidants |

| Hydrolysis of 2-Chloropyridine | 2-Chloropyridine | NaOH, Tertiary Alcohol | >90[10] | High yield, one-pot potential | Harsh reaction conditions may be needed |

| Biocatalysis | Substituted Pyridines | Enzymes (e.g., Hydroxylases) | Variable | Green, sustainable, high selectivity | Substrate specific, optimization required |

Conclusion and Future Outlook

The synthesis of this compound from pyridine remains a cornerstone of heterocyclic chemistry with profound implications for the pharmaceutical industry. The classic pyridine N-oxide rearrangement continues to be a workhorse method due to its reliability and predictability. However, the drive for more sustainable and efficient processes is fueling research into direct C-H hydroxylation and biocatalytic routes. Future innovations will likely focus on the development of novel catalysts for direct hydroxylation that operate under milder conditions and the discovery and engineering of robust enzymes for scalable biocatalytic production. A deeper understanding of the intricate reaction mechanisms and the factors governing regioselectivity will be crucial in advancing these frontiers. This guide serves as a foundational resource for scientists and researchers, empowering them to make informed decisions in the synthesis of this vital chemical entity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 4. 2-Pyridone [chemeurope.com]

- 5. C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CN102001995A - Preparation method of this compound-N-oxide - Google Patents [patents.google.com]

- 10. US4942239A - Process for the production of this compound - Google Patents [patents.google.com]

- 11. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. GtR [gtr.ukri.org]

- 13. mdpi.com [mdpi.com]

- 14. chemtube3d.com [chemtube3d.com]

An In-depth Technical Guide to the Spectroscopic Properties of 2-Hydroxypyridine

Foreword for the Researcher

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of 2-hydroxypyridine and its derivatives. The unique spectroscopic characteristics of this molecule, governed by a delicate tautomeric equilibrium, present both challenges and opportunities in analytical characterization and molecular design. This document moves beyond a simple recitation of data, providing in-depth explanations of the underlying principles, causality behind experimental choices, and detailed, field-proven protocols. Our objective is to equip you with the knowledge to not only understand but also effectively leverage the spectroscopic properties of this compound in your research endeavors.

The Central Paradigm: The Tautomeric Equilibrium of this compound

The spectroscopic behavior of this compound is inextricably linked to its existence as a mixture of two tautomers: the lactim (enol) form, this compound, and the lactam (keto) form, 2-pyridone.[1][2] The position of this equilibrium is highly sensitive to the surrounding environment, a critical factor that must be considered in all spectroscopic analyses.[2]

Caption: The tautomeric equilibrium between this compound (lactim) and 2-pyridone (lactam).

In the gas phase and in non-polar solvents, the this compound tautomer is generally favored.[3] Conversely, in polar solvents and in the solid state, the more polar 2-pyridone form predominates due to stronger intermolecular interactions such as hydrogen bonding.[2][4] This solvent-dependent equilibrium is a key determinant of the observed spectroscopic signatures.

UV-Vis Absorption Spectroscopy: A Window into Tautomeric Composition

UV-Vis spectroscopy is a powerful and readily accessible technique for probing the tautomeric equilibrium of this compound in solution. The distinct electronic structures of the lactim and lactam forms give rise to different absorption maxima. The 2-pyridone tautomer, with its conjugated amide system, typically absorbs at a longer wavelength compared to the this compound form.

Data Presentation: UV-Vis Absorption Maxima (λmax)

| Solvent | Dielectric Constant | Predominant Tautomer | λmax (nm) | Reference(s) |

| Water | 78.5 | 2-Pyridone | ~293-297 | [2][5] |

| Methanol | 32.7 | 2-Pyridone | ~297 | [2] |

| Dioxane | 2.2 | Mixture | ~295 | [5] |

| Cyclohexane | 2.0 | This compound | ~278 | [6] |

The blue shift observed when moving from polar to non-polar solvents is a direct consequence of the shift in the tautomeric equilibrium towards the this compound form, which has a higher energy π-π* transition.[7]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound in the desired solvent (e.g., 1 mg/mL). Ensure the solvent is of spectroscopic grade to minimize background absorbance.

-

From the stock solution, prepare a series of dilutions to determine a concentration that gives a maximum absorbance in the range of 0.5-1.5 AU for optimal signal-to-noise.

-

-

Instrumentation:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Set the wavelength range to scan from 200 nm to 400 nm.

-

Use a quartz cuvette with a 1 cm path length.

-

-

Data Acquisition:

-

Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Record the absorption spectrum of the this compound solution.

-

The instrument software will automatically subtract the baseline from the sample spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

The position of λmax provides a qualitative indication of the predominant tautomer in the chosen solvent.

-

Fluorescence Spectroscopy: Unraveling Excited-State Dynamics

This compound and its derivatives are fluorescent, and their emission properties are highly sensitive to the molecular environment and the tautomeric form.[8] A key phenomenon to consider is Excited-State Intramolecular Proton Transfer (ESIPT). Upon photoexcitation, the acidity and basicity of the molecule can change, leading to a rapid proton transfer from the hydroxyl group to the ring nitrogen, resulting in emission from the excited state of the 2-pyridone tautomer, even if the ground state is predominantly the this compound form. This results in a large Stokes shift (a significant difference between the absorption and emission maxima).

Data Presentation: Fluorescence Emission Maxima (λem)

| Solvent | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Comments | Reference(s) |

| Water | ~295 | ~350-370 | Emission from the 2-pyridone tautomer. | [5] |

| Cyclohexane | ~280 | ~310-330 | Emission primarily from the this compound tautomer. | [9] |

The significant red-shift in the emission spectrum in polar solvents is indicative of the formation of the more stable excited-state 2-pyridone tautomer.

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation:

-

Prepare dilute solutions of this compound in spectroscopic grade solvents. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).

-

-

Instrumentation:

-

Use a spectrofluorometer equipped with a xenon lamp source and photomultiplier tube detector.

-

-

Data Acquisition:

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator to determine the optimal excitation wavelength.

-

Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption (determined from UV-Vis or the excitation spectrum) and scan the emission monochromator over a range that encompasses the expected emission.

-

-

Data Analysis:

-

Identify the wavelength of maximum emission (λem).

-

The Stokes shift can be calculated as the difference between the absorption and emission maxima. A large Stokes shift often suggests the occurrence of ESIPT.

-

Caption: A simplified workflow of Excited-State Intramolecular Proton Transfer (ESIPT) in this compound.

Vibrational Spectroscopy (IR and Raman): The Fingerprints of Tautomers

Infrared (IR) and Raman spectroscopy are invaluable for unequivocally identifying the predominant tautomer of this compound, particularly in the solid state.[2] These techniques probe the vibrational modes of the molecule, which are highly sensitive to bond orders and the atoms involved.

The most diagnostic vibrational modes are:

-

C=O Stretch: A strong absorption in the IR spectrum and a strong band in the Raman spectrum, typically in the range of 1640-1680 cm-1, is a definitive marker for the 2-pyridone (lactam) tautomer.[2]

-

O-H Stretch: A broad absorption in the IR spectrum around 3400 cm-1 is characteristic of the hydroxyl group in the this compound (lactim) tautomer.[10]

-

N-H Stretch: A sharp to broad absorption in the IR spectrum around 3100-3400 cm-1 is indicative of the N-H bond in the 2-pyridone (lactam) tautomer.

Data Presentation: Characteristic Vibrational Frequencies (cm-1)

| Vibrational Mode | This compound (Lactim) | 2-Pyridone (Lactam) | Reference(s) |

| O-H Stretch | ~3400 | - | [10] |

| N-H Stretch | - | ~3100-3400 | [2] |

| C=O Stretch | - | ~1640-1680 | [2] |

| Ring Vibrations | Multiple bands | Multiple bands | [1] |

Experimental Protocol: Infrared (IR) Spectroscopy (Solid State, KBr Pellet)

-

Sample Preparation:

-

Thoroughly dry both the this compound sample and spectroscopic grade potassium bromide (KBr) to remove any moisture.

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the IR spectrum, typically over the range of 4000-400 cm-1.

-

-

Data Analysis:

-

Identify the characteristic vibrational bands for the C=O, O-H, and N-H stretching modes to determine the predominant tautomer in the solid state.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Tautomerism in Solution

1H and 13C NMR spectroscopy are powerful tools for investigating the tautomeric equilibrium of this compound in solution. The chemical shifts of the protons and carbons in the pyridine ring are sensitive to the electron distribution, which differs significantly between the lactim and lactam forms.[11][12]

Data Presentation: 1H and 13C NMR Chemical Shifts (δ, ppm)

1H NMR (in CDCl3, predominantly 2-pyridone)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference(s) |

| H6 | ~7.49 | dd | J = 2.0, 8.8 | [11] |

| H4 | ~7.42 | m | [11] | |

| H3 | ~6.60 | d | J = 8.8 | [11] |

| H5 | ~6.30 | t | J = 6.4 | [11] |

| NH | ~13.65 | br s | [11] |

13C NMR (in CD3OD, 2-pyridone)

| Carbon | Chemical Shift (ppm) | Reference(s) |

| C2 (C=O) | ~155.9 | [2] |

| C6 | ~140.8 | [2] |

| C4 | ~138.3 | [2] |

| C3 | ~125.8 | [2] |

| C5 | ~124.4 | [2] |

The downfield chemical shift of the NH proton is characteristic of the 2-pyridone tautomer. The chemical shifts will vary depending on the solvent due to its influence on the tautomeric equilibrium.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Dissolve an accurately weighed amount of this compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl3, DMSO-d6, D2O) in an NMR tube.

-

The choice of solvent is critical as it will influence the tautomeric equilibrium.

-

-

Instrumentation:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

-

Data Acquisition:

-

Acquire a 1H NMR spectrum.

-

Acquire a 13C NMR spectrum.

-

For complex spectra, consider 2D NMR experiments such as COSY (for 1H-1H correlations) and HSQC (for 1H-13C direct correlations) to aid in signal assignment.[13]

-

-

Data Analysis:

-

Integrate the proton signals to determine their relative ratios.

-

Analyze the chemical shifts and coupling constants to assign the signals to the specific protons and carbons of the predominant tautomer.

-

In cases of a mixture of tautomers, the relative integrals of characteristic signals can be used to quantify the equilibrium.

-

Conclusion: An Integrated Spectroscopic Approach

A comprehensive understanding of the spectroscopic properties of this compound requires an integrated approach. No single technique tells the whole story. By combining the insights from UV-Vis, fluorescence, vibrational, and NMR spectroscopy, researchers can build a complete picture of the tautomeric equilibrium and excited-state behavior of this important molecule in various environments. This knowledge is fundamental for applications ranging from medicinal chemistry, where tautomerism can affect drug-receptor interactions, to materials science, where spectroscopic properties can be tuned for specific functions.

References

- 1. squ.elsevierpure.com [squ.elsevierpure.com]

- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 3. The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemtube3d.com [chemtube3d.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Fluorescence studies on some hydroxypyridines including compounds of the vitamin B6 group - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Infrared studies of tautomerism in this compound 2-thiopyridine and 2-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound(142-08-5) 1H NMR [m.chemicalbook.com]

- 12. A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. X-Ray molecular structure of this compound N-oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Hydroxypyridine

Abstract

This technical guide provides a comprehensive examination of the crystal structure of 2-hydroxypyridine, a molecule of significant interest in medicinal chemistry and materials science. We delve into the critical concept of lactam-lactim tautomerism, which dictates its solid-state form, and present a detailed, field-proven workflow for its crystallization and subsequent analysis by single-crystal X-ray diffraction (SC-XRD). By synthesizing experimental protocols with fundamental principles, this guide offers researchers, scientists, and drug development professionals the necessary insights to understand and determine the three-dimensional architecture of this important heterocyclic compound. The focus is on the causality behind experimental choices, ensuring a robust and reproducible approach to elucidating the supramolecular assemblies governed by hydrogen bonding.

Introduction: The Duality of this compound

This compound is a foundational heterocyclic scaffold found in numerous FDA-approved drugs, where it often acts as a bioisostere for amides or phenols, enhancing properties like metabolic stability and solubility.[1] Its utility stems from a fascinating structural duality: the ability to exist in two tautomeric forms, the lactim (this compound) and the lactam (2-pyridone).[2][3] While this equilibrium is sensitive to the environment (e.g., solvent polarity), in the solid state, the 2-pyridone form is overwhelmingly dominant.[4][5][6][7]

Understanding the precise crystal structure is paramount. It reveals the intricate network of intermolecular interactions, primarily hydrogen bonds, that govern crystal packing. This knowledge is critical for:

-

Drug Development: Predicting polymorphism, solubility, and stability of active pharmaceutical ingredients (APIs).

-

Crystal Engineering: Utilizing the 2-pyridone motif as a reliable "supramolecular synthon" for designing complex, multi-component crystalline materials.[8][9]

This guide will provide a step-by-step methodology for determining and analyzing the crystal structure of 2-pyridone, emphasizing the 'why' behind each experimental step to ensure scientific integrity and successful outcomes.

The Predominance of the 2-Pyridone Tautomer in the Solid State

The tautomeric equilibrium between this compound and 2-pyridone is a classic case study in physical organic chemistry. The lactam form features an amide group, while the lactim form contains a hydroxy group on an aromatic pyridine ring.[3]

References

- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemtube3d.com [chemtube3d.com]

- 3. 2-Pyridone [chemeurope.com]

- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 5. The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 8. Conservation of the Hydrogen-Bonded Pyridone Homosynthon in Halogen-Bonded Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Hydrogen bonding in 2-hydroxypyridine dimers

An In-Depth Technical Guide to Hydrogen Bonding in 2-Hydroxypyridine Dimers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound/2-pyridone system is a cornerstone model for understanding tautomerism and hydrogen bonding, phenomena of profound significance in biological systems and drug design. This guide provides a comprehensive technical exploration of the dimerization of this compound, driven by the formation of dual hydrogen bonds. We will dissect the delicate lactam-lactim tautomeric equilibrium, analyze the structural and energetic landscape of the resulting dimers, and present detailed experimental and computational protocols for their characterization. This document serves as a robust resource for researchers aiming to leverage the principles of hydrogen-bonded dimer formation in supramolecular chemistry and medicinal chemistry.

The Crucial Duality: Lactam-Lactim Tautomerism

This compound is not a single, static entity but exists in a dynamic equilibrium between two tautomeric forms: the aromatic hydroxy form (lactim, this compound) and the non-aromatic keto form (lactam, 2-pyridone).[1][2] This equilibrium is the central determinant of the molecule's chemical behavior and its propensity to form various hydrogen-bonded complexes.[3]

The position of this equilibrium is exquisitely sensitive to the molecular environment:

-

In the Gas Phase: The lactim (this compound) form is marginally more stable, with an energy difference of only a few kJ/mol.[2][4]

-

In Non-Polar Solvents: Non-polar environments, such as dichloromethane or cyclohexane, favor the formation of hydrogen-bonded dimers and shift the equilibrium towards the lactim tautomer.[2][3]

-

In Polar Solvents: Polar solvents like water or alcohols preferentially solvate and stabilize the more polar lactam (2-pyridone) tautomer, disrupting dimerization.[2][5][6]

This solvent-dependent behavior is a critical consideration in experimental design. To study the dimers, one must select a solvent that minimizes solute-solvent interactions and promotes self-association.

Caption: Lactam-Lactim Tautomeric Equilibrium of this compound.

The Architecture of Dimerization: Three Key Conformations

The ability of both tautomers to act as both hydrogen bond donors and acceptors allows for the formation of stable, cyclic dimers featuring two hydrogen bonds. This dual hydrogen-bonding motif is reminiscent of DNA base pairing and is the primary reason for the system's significance as a model in bio-organic chemistry.[7] Three distinct dimeric structures can be formed[8][9]:

-

The Lactam Dimer (PD)₂: Formed from two 2-pyridone molecules, featuring two N-H···O hydrogen bonds. This is the predominant form observed in the solid state and at low temperatures in non-polar solutions.[2][9]

-

The Lactim Dimer (HP)₂: Formed from two this compound molecules, featuring two O-H···N hydrogen bonds.

-

The Mixed Lactim-Lactam Dimer (PD-HP): A heterodimer formed between one 2-pyridone and one this compound molecule, featuring one N-H···N and one O-H···O hydrogen bond.

The interconversion between these dimeric forms can involve a double proton transfer mechanism, a process that has been studied using high-resolution spectroscopy.[10]

Caption: The three possible hydrogen-bonded dimers of this compound.

Energetics and Structural Data: A Quantitative View

Computational chemistry, particularly Density Functional Theory (DFT) and Møller-Plesset (MP2) perturbation theory, provides invaluable insights into the geometry and stability of these dimers.[7][11] These methods allow for the calculation of interaction energies and key geometric parameters of the hydrogen bonds.

The choice of computational method is critical; DFT methods have been noted to sometimes incorrectly predict the relative stability of the monomers, while higher-level correlated methods like MP2 often provide results in better agreement with experimental findings.[4][11] The calculated interaction energies for the dimers are substantial, indicating a strong driving force for self-association. For the (PD)₂ dimer, MP2 calculations predict an interaction energy of approximately -22 kcal/mol.[11]

Table 1: Calculated Interaction Energies and Hydrogen Bond Lengths

| Dimer Complex | Computational Method | Interaction Energy (De, kcal/mol) | H-Bond Length (R(N···O), Å) | Reference |

| (PD)₂ | B3LYP/6-311++G | -19.49 | 2.78 | [11] |

| (PD)₂ | MP2/6-311++G | -22.08 | 2.74 | [11] |

| (HP)₂ | B3LYP/6-31G(d) | -17.44 (73.0 kJ/mol) | - | [12] |

| (PD-HP) | B3LYP/6-31G(d) | -16.99 (71.1 kJ/mol) | - | [12] |

Note: Energies from different studies may use different basis sets and correction factors (e.g., BSSE, ZPVE), leading to variations. Values are presented for comparative purposes.

Experimental Protocols for Characterization

A multi-technique approach is essential for a complete understanding of the this compound dimer system. The workflow typically involves a combination of spectroscopic and computational methods.

Caption: Integrated workflow for the characterization of this compound dimers.

Protocol 1: Variable Temperature ¹H NMR Spectroscopy

Objective: To observe the monomer-dimer equilibrium and identify the dominant species in solution. The chemical shift of the N-H or O-H proton is highly sensitive to hydrogen bonding.

Rationale: In a non-polar solvent like CD₂Cl₂, this compound exists in a dynamic equilibrium between monomers and dimers.[8][9] As temperature decreases, the equilibrium shifts towards the thermodynamically favored dimer, causing a significant downfield shift in the labile proton signal due to deshielding within the hydrogen bond.[9] Concentration dependence studies can also be used; higher concentrations favor the dimer.

Methodology:

-

Sample Preparation: Prepare a series of solutions of this compound in anhydrous CD₂Cl₂ at varying concentrations (e.g., 0.2 mM, 2 mM, 20 mM).[9] Use of an isotopically labeled sample (e.g., 2-pyridone-¹⁵N) is advantageous to resolve ¹J_NH couplings and confirm the (PD)₂ structure.[9]

-

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) equipped with a variable temperature probe.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

-

Gradually decrease the temperature in increments (e.g., 10 K) down to the solvent's freezing point (approx. 178 K for CD₂Cl₂).

-

Allow the sample to equilibrate for 5-10 minutes at each temperature before acquiring a spectrum.

-

-

Data Analysis:

-

Plot the chemical shift of the N-H/O-H proton resonance as a function of temperature.

-

A pronounced downfield shift upon cooling is indicative of dimer formation.[9] At very low temperatures (<200 K), the equilibrium may be shifted almost entirely to the dimer, allowing for the observation of a single, sharp signal corresponding to the dimeric species.[9]

-

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To directly probe the hydrogen bonds and distinguish between lactam and lactim tautomers.

Rationale: FT-IR spectroscopy is a powerful tool for identifying functional groups involved in hydrogen bonding. The C=O stretching vibration (~1650 cm⁻¹) is characteristic of the lactam tautomer, while the O-H stretch (~3400 cm⁻¹) indicates the lactim form.[2] Hydrogen bonding causes a significant red-shift (lowering of frequency) and broadening of the N-H and O-H stretching bands.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a suitable IR-transparent, non-polar solvent (e.g., CCl₄ or CH₂Cl₂) in a liquid IR cell with an appropriate path length (e.g., 0.1-1.0 mm).

-

Background Collection: Acquire a background spectrum of the pure solvent in the IR cell.

-

Sample Spectrum Acquisition: Acquire the IR spectrum of the sample solution.

-

Data Analysis:

-

Examine the carbonyl stretching region (1600-1700 cm⁻¹). A strong absorption here confirms the presence of the lactam (2-pyridone) form.[2]

-

Examine the N-H/O-H stretching region (3000-3600 cm⁻¹). The absence of a sharp, free O-H band and the presence of broad, red-shifted bands are direct evidence of strong hydrogen bonding in the dimers.[8]

-

Deconvolution of the complex, overlapping bands in this region, often aided by 2D IR correlation spectroscopy, can help identify contributions from different species (e.g., cyclic dimers, chain-like aggregates).[8]

-

Protocol 3: Computational Modeling with DFT

Objective: To calculate the optimized geometries, interaction energies, and vibrational frequencies of the monomers and dimers.

Rationale: Quantum chemical calculations complement experimental data by providing a detailed molecular-level picture that is often inaccessible to direct observation. They are essential for assigning vibrational modes observed in FT-IR and rationalizing the relative stabilities of different isomers.

Methodology:

-

Software: Use a standard quantum chemistry package (e.g., Gaussian, ORCA).

-

Structure Building: Build the initial structures for the this compound and 2-pyridone monomers, as well as the (PD)₂, (HP)₂, and (PD-HP) dimers.

-

Calculation Setup:

-

Method: Choose an appropriate level of theory. B3LYP is a common starting point, but MP2 is recommended for higher accuracy in calculating interaction energies.[11]

-

Basis Set: Employ a Pople-style basis set with polarization and diffuse functions, such as 6-311++G(d,p), which is necessary to accurately describe hydrogen bonding and non-covalent interactions.[4][11]

-

Solvation: To simulate the experimental conditions, an implicit solvent model (e.g., PCM for dichloromethane) can be included.

-

-

Execution:

-